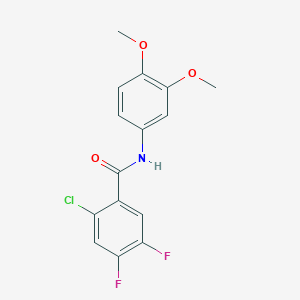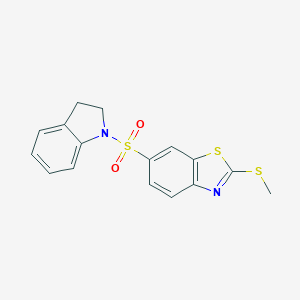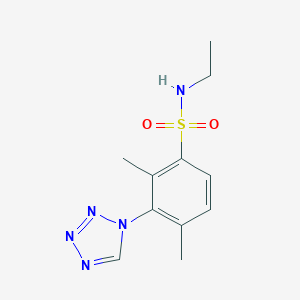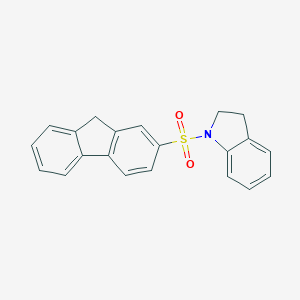![molecular formula C19H24N2O3 B299846 Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate](/img/structure/B299846.png)
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPA is a carbamate derivative of adamantane, which is a type of cyclic hydrocarbon. The compound has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for drug development.
作用机制
The mechanism of action of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is complex and involves several pathways in the body. One of the primary targets of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH and ion transport in many tissues. By inhibiting carbonic anhydrase, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate can disrupt these processes and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have a range of biochemical and physiological effects in the body, including anti-tumor, anti-inflammatory, and anti-convulsant effects. In cancer research, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been studied for its ability to inhibit the growth of tumor cells by disrupting the pH balance and ion transport in these cells. In neurological disorders, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-convulsant effects by inhibiting the activity of certain receptors in the brain. Additionally, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines in the body.
实验室实验的优点和局限性
One of the primary advantages of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate for lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body, making it a useful tool for studying these processes. However, the complex synthesis process and the potential for off-target effects can be limitations for some experiments. Additionally, the high cost of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate can be a limiting factor for some researchers.
未来方向
There are many potential future directions for the study of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, including its use in drug development for various diseases. One area of research that has shown promise is the use of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate in combination with other drugs to enhance their effectiveness. Additionally, the development of new synthesis methods for Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate could lead to improved yields and lower costs, making it more accessible for researchers. Overall, the unique chemical structure and potential therapeutic applications of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate make it a promising candidate for future research.
合成方法
The synthesis of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate involves several steps, starting with the reaction of adamantane with phosgene to form 1,3-dioxolan-2-one. This intermediate is then reacted with 4-aminophenylcarbamic acid methyl ester to form Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. One of the primary mechanisms of action of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is its ability to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. By inhibiting this enzyme, Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been shown to have anti-tumor, anti-inflammatory, and anti-convulsant effects.
属性
产品名称 |
Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
methyl N-[4-(adamantane-1-carbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-24-18(23)21-16-4-2-15(3-5-16)20-17(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
MTAVVMGSJIXDHN-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)


![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)

![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B299780.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)
![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)
![2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299786.png)
